![molecular formula C9H11BrO B2492361 {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene CAS No. 122775-16-0](/img/structure/B2492361.png)
{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene is a chemical compound with the molecular formula C9H11BrO and a molecular weight of 219.114. This compound is characterized by the presence of a benzene ring substituted with a bromoethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a strong acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction
Wissenschaftliche Forschungsanwendungen
{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene include:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with a methoxy group instead of a benzene ring.
2-Bromoethyl methyl ether: This compound features a bromoethyl group attached to a methyl ether group.
Bromoethane: A simpler compound with a bromoethyl group attached to an ethane backbone. The uniqueness of this compound lies in its benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
(2-bromo-1,1,2,2-tetradeuterioethoxy)methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2/i6D2,7D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOHDAGPWDEWIB-KXGHAPEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
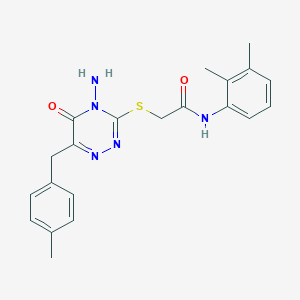
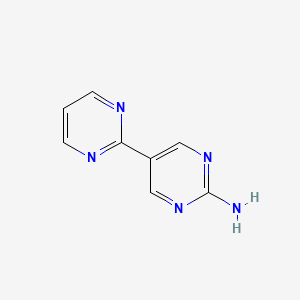
![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)
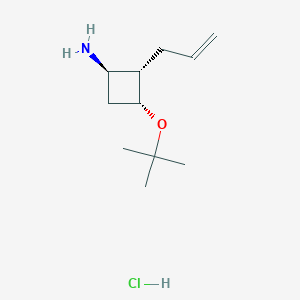
![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B2492285.png)
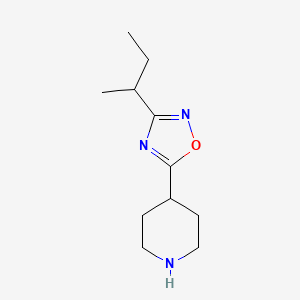

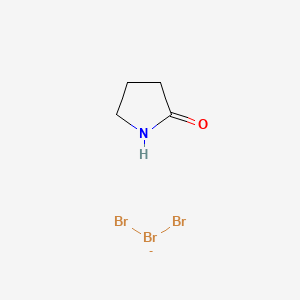
![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)
![N-[2-(3-oxopiperazin-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2492294.png)
![(3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B2492297.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2492298.png)
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)
